
2-Amino-1-cyclohexylethanone hydrochloride
Overview
Description
2-Amino-1-cyclohexylethanone hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol. It is commonly used as a research chemical and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cyclohexylethanone hydrochloride typically involves the reaction of cyclohexanone with ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process includes steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in 2-amino-1-cyclohexylethanone hydrochloride can undergo oxidation under strong acidic or basic conditions. For example:
-
Oxidation to carboxylic acids : Treatment with strong oxidizing agents like KMnO or CrO in acidic media converts the ketone to a carboxylic acid derivative. This is consistent with the behavior of α-amino ketones, where the electron-withdrawing ammonium group enhances carbonyl electrophilicity, facilitating oxidation1.
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Formation of oximes : Reaction with hydroxylamine (NHOH) yields oxime derivatives, though steric hindrance from the cyclohexyl group may slow this process2.
Table 1: Oxidation Reactions
Reagent/Conditions | Product | Yield (%) | Reference |
---|---|---|---|
KMnO, HSO, Δ | Cyclohexylacetic acid derivative | 60–75 | 3 |
NHOH·HCl, EtOH, reflux | Cyclohexyl oxime derivative | 40–55 | 4 |
Reduction Reactions
The ketone moiety is reducible to secondary alcohols, while the protonated amino group remains inert under typical reduction conditions:
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Ketone reduction : NaBH or LiAlH reduces the carbonyl to 2-amino-1-cyclohexylethanol. The bulky cyclohexyl group may necessitate extended reaction times5.
-
Catalytic hydrogenation : H/Pd-C selectively reduces the ketone without affecting the ammonium group[^6].
Table 2: Reduction Reactions
Reagent/Conditions | Product | Yield (%) | Reference |
---|---|---|---|
NaBH, MeOH, 0°C | 2-Amino-1-cyclohexylethanol | 70–85 | 5 |
H (1 atm), 10% Pd-C, EtOH | 2-Amino-1-cyclohexylethanol | 80–90 | [^6] |
Substitution Reactions
The ammonium group can participate in nucleophilic substitution or acylation:
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Acylation : Reaction with acetyl chloride or acetic anhydride yields N-acetyl derivatives. The reaction is pH-dependent, requiring deprotonation of the ammonium group[^7].
-
Alkylation : Under basic conditions (e.g., KCO), alkyl halides (R-X) undergo nucleophilic substitution at the amino group[^8].
Table 3: Substitution Reactions
Reagent/Conditions | Product | Yield (%) | Reference |
---|---|---|---|
AcO, pyridine, rt | N-Acetyl derivative | 65–80 | [^7] |
CHI, KCO, DMF | N-Methyl derivative | 50–70 | [^8] |
C-H Insertion and Rearrangement Reactions
Vinyl cations derived from related β-hydroxy-α-diazo ketones (e.g., via Lewis acid treatment) undergo 1,2-shifts and intramolecular C-H insertions to form cyclopentenones6. While this compound lacks a diazo group, its protonated amino group could theoretically participate in acid-catalyzed rearrangements. For example:
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Cyclization : Under acidic conditions, the compound may form bicyclic lactams via intramolecular nucleophilic attack, though no direct studies confirm this7.
Table 4: Potential Rearrangement Pathways
Conditions | Proposed Product | Feasibility | Reference |
---|---|---|---|
HO, heat | Cyclohexyl-fused γ-lactam | Moderate | 7 |
BF·OEt, CHCl | Cyclopentenone derivative | Low | 6 |
Acid-Base Reactions
The ammonium group (pKa ~9–10) deprotonates under basic conditions, regenerating the free amine. This property is critical for reactions requiring a nucleophilic amino group (e.g., Schiff base formation)[^11].
Comparative Reactivity
The cyclohexyl group imposes steric hindrance, slowing reactions at the carbonyl and amino centers. For example, esterification of the ketone with ROH/H proceeds slower than for linear α-amino ketones[^12].
Table 5: Steric Effects on Reactivity
Reaction | Substrate | Relative Rate |
---|---|---|
Esterification (ROH/H) | 2-Amino-1-cyclohexylethanone | 0.3 |
2-Aminoacetophenone | 1.0 (ref) |
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Amino-1-cyclohexylethanone hydrochloride serves as a building block for the synthesis of various organic compounds. Its ability to undergo multiple types of reactions makes it a versatile reagent in organic synthesis.
Biology
The compound is extensively used in biochemical studies to investigate enzyme interactions and metabolic pathways. Its unique structure allows it to modulate enzyme activity, acting as both an inhibitor and an activator. This capability is crucial for understanding metabolic processes and cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For example, it has demonstrated effectiveness against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
Anticancer Potential
In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce apoptosis in human breast cancer cells by activating specific signaling pathways related to cell death, primarily through the modulation of caspase activity.
Neuroprotective Effects
Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage, relevant for neurodegenerative diseases such as Alzheimer's. Animal studies have shown improvements in cognitive function and reductions in neuroinflammation markers following administration of this compound.
Pharmacokinetics
Understanding the pharmacokinetics is crucial for assessing therapeutic potential. Studies suggest moderate bioavailability when administered orally, with peak plasma concentrations reached within a few hours post-administration. The half-life varies depending on the route but supports its use in both acute and chronic treatment settings.
Mechanism of Action
The mechanism of action of 2-Amino-1-cyclohexylethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of various enzymes involved in metabolic processes. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-1-cyclohexylethanone hydrochloride include:
- 2-Amino-1-phenylethanone hydrochloride
- 2-Amino-1-cyclopentylethanone hydrochloride
- 2-Amino-1-cycloheptylethanone hydrochloride
Uniqueness
This compound is unique due to its specific cyclohexyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various research applications where specific structural features are required.
Biological Activity
Overview
2-Amino-1-cyclohexylethanone hydrochloride, with the molecular formula CHClNO and a molecular weight of 177.67 g/mol, is a chemical compound that has garnered attention for its diverse biological activities. This compound is primarily used in research settings, particularly in biochemical studies and organic synthesis. Its unique structure allows it to interact with various biological targets, making it a valuable subject for pharmacological research.
The synthesis of this compound typically involves the reaction of cyclohexanone with ethylamine under controlled conditions. The compound can undergo several types of reactions, including:
- Oxidation : Converts the compound into corresponding ketones or carboxylic acids.
- Reduction : Can yield alcohols or amines.
- Substitution : The amino group can react with various electrophiles.
These reactions are crucial for its application in synthesizing other biologically active compounds.
The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and interact with cellular receptors. It acts as an enzyme inhibitor or activator, influencing metabolic processes and signal transduction pathways within cells. This compound has shown promise in various therapeutic areas due to its potential to target specific molecular pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibition at certain concentrations. A case study involving Staphylococcus aureus indicated that this compound could inhibit bacterial growth effectively, suggesting potential applications in treating infections .
Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines. One notable study reported that the compound induced apoptosis in human breast cancer cells by activating specific signaling pathways related to cell death. The mechanism involved the modulation of caspase activity, leading to increased apoptosis rates .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research has indicated that it may protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases such as Alzheimer's. In animal models, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is critical for assessing its therapeutic potential. Studies have indicated that the compound has moderate bioavailability when administered orally, with peak plasma concentrations achieved within a few hours post-administration. The half-life varies depending on the route of administration but generally supports its use in both acute and chronic treatment settings .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
2-Amino-1-cyclohexylethanone HCl | Antimicrobial, anticancer | Cyclohexyl group enhances activity |
2-Amino-1-phenylethanone HCl | Anticancer | Phenyl group alters receptor binding |
2-Amino-1-cyclopentylethanone HCl | Limited studies | Cyclopentyl group may reduce potency |
The comparison highlights the unique structural attributes of this compound that contribute to its distinct biological activity compared to similar compounds .
Properties
IUPAC Name |
2-amino-1-cyclohexylethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7H,1-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAQFIMKCGMBQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349495-48-3 | |
Record name | 2-amino-1-cyclohexylethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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